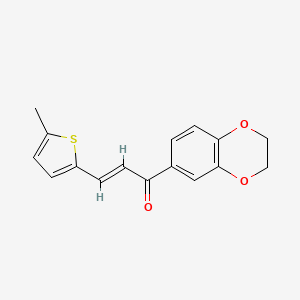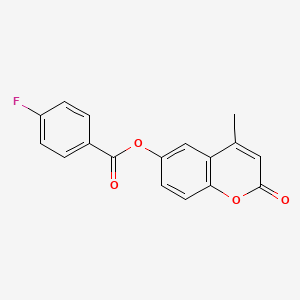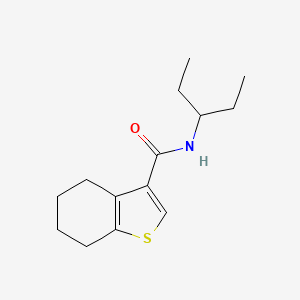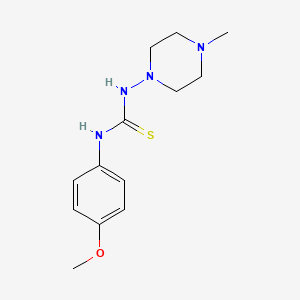
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MDB or MDBP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDB is a member of the family of benzodioxinone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects. MDB has been found to have a variety of biochemical and physiological effects, making it an interesting target for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may make it useful in the treatment of diseases associated with oxidative damage. This compound has also been found to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, which may make it useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has a number of advantages for use in lab experiments, including its relative ease of synthesis and its well-characterized biological effects. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of interest is the development of combination therapies involving this compound and other drugs with complementary mechanisms of action. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-methyl-2-thiophenecarboxaldehyde, followed by a Wittig reaction with triphenylphosphine and 2-bromoethyl propionate. The resulting product can be purified through column chromatography to yield pure this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-11-2-4-13(20-11)5-6-14(17)12-3-7-15-16(10-12)19-9-8-18-15/h2-7,10H,8-9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFAGSMLIYXHT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5813958.png)
![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)
![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)

